9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole
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Overview
Description
9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and HIV.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
9-ethylcarbazole: A simpler analog without the naphthalene-sulfonyl-piperazine moiety.
Naphthalene-2-sulfonyl chloride: A precursor used in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
The uniqueness of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE lies in its combined structural features, which confer specific biological activities and applications that are not observed in simpler analogs. The presence of the naphthalene-sulfonyl-piperazine moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H29N3O2S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
9-ethyl-3-[(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C29H29N3O2S/c1-2-32-28-10-6-5-9-26(28)27-19-22(11-14-29(27)32)21-30-15-17-31(18-16-30)35(33,34)25-13-12-23-7-3-4-8-24(23)20-25/h3-14,19-20H,2,15-18,21H2,1H3 |
InChI Key |
OTRRFGHYJJWINI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C61 |
Origin of Product |
United States |
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